molecular formula C15H16ClNO3 B4431796 2-(2-chloro-5-methylphenoxy)-N-(2-furylmethyl)propanamide

2-(2-chloro-5-methylphenoxy)-N-(2-furylmethyl)propanamide

Cat. No. B4431796
M. Wt: 293.74 g/mol
InChI Key: NMBLDHBIYZAEFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chloro-5-methylphenoxy)-N-(2-furylmethyl)propanamide is a chemical compound that belongs to the class of selective herbicides. It is commonly known as fluroxypyr, and it is widely used in agriculture to control broadleaf weeds in crops such as wheat, corn, and soybeans. Fluroxypyr is a potent herbicide that has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

Fluroxypyr works by disrupting the growth and development of broadleaf weeds. It acts by mimicking the natural plant hormone auxin, which regulates the growth and development of plants. Fluroxypyr binds to the auxin receptor, causing an overproduction of auxin, which leads to uncontrolled growth and ultimately death of the weed.
Biochemical and Physiological Effects:
Fluroxypyr has been shown to have low toxicity to mammals and birds. It is rapidly metabolized in the body and eliminated through urine and feces. However, it can be toxic to aquatic organisms, and care should be taken to prevent contamination of water sources.

Advantages and Limitations for Lab Experiments

Fluroxypyr has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It is also highly selective, meaning it only affects broadleaf weeds, leaving grasses and other crops unharmed. However, its use in laboratory experiments is limited by its potential toxicity to aquatic organisms, and care should be taken to prevent contamination of water sources.

Future Directions

There are several future directions for research on fluroxypyr. One area of interest is the development of new formulations that are more effective against resistant weeds. Another area of research is the investigation of the potential for fluroxypyr to be used in combination with other herbicides to increase its effectiveness. Additionally, there is interest in the use of fluroxypyr in weed management strategies that incorporate integrated pest management practices. Finally, there is a need for further research on the potential environmental impacts of fluroxypyr and its metabolites.

Scientific Research Applications

Fluroxypyr has been extensively studied for its herbicidal activity and its potential use in crop protection. It has been shown to be effective against a wide range of broadleaf weeds, including thistles, dandelions, and clovers. Fluroxypyr is also used in non-crop areas such as golf courses, parks, and roadsides to control weeds.

properties

IUPAC Name

2-(2-chloro-5-methylphenoxy)-N-(furan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3/c1-10-5-6-13(16)14(8-10)20-11(2)15(18)17-9-12-4-3-7-19-12/h3-8,11H,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBLDHBIYZAEFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OC(C)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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